molecular formula C4H6FNO4S B2785809 1-(Fluorosulfonyl)azetidine-3-carboxylic acid CAS No. 2309463-31-6

1-(Fluorosulfonyl)azetidine-3-carboxylic acid

Cat. No.: B2785809
CAS No.: 2309463-31-6
M. Wt: 183.15
InChI Key: GWFTZGBECWDCEP-UHFFFAOYSA-N
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Description

1-(Fluorosulfonyl)azetidine-3-carboxylic acid is a compound of significant interest in the field of organic chemistry. It is a four-membered heterocyclic compound containing a fluorosulfonyl group and a carboxylic acid group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-(Fluorosulfonyl)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the fluorosulfonyl and carboxylic acid groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the azetidine ring. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(Fluorosulfonyl)azetidine-3-carboxylic acid undergoes various chemical reactions due to the presence of its reactive functional groups. Some of the common types of reactions include:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.

    Addition: The compound can undergo addition reactions with various reagents, leading to the formation of new products.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

1-(Fluorosulfonyl)azetidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Fluorosulfonyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

1-(Fluorosulfonyl)azetidine-3-carboxylic acid can be compared with other azetidine derivatives and compounds containing fluorosulfonyl groups. Some similar compounds include:

    Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group, but lacking the fluorosulfonyl group.

    1-Fmoc-azetidine-3-carboxylic acid: A derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of the fluorosulfonyl group.

    Azetidine-3-carboxamide: A compound with an amide group instead of the fluorosulfonyl group.

The uniqueness of this compound lies in the presence of both the fluorosulfonyl and carboxylic acid groups, which impart distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

1-fluorosulfonylazetidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6FNO4S/c5-11(9,10)6-1-3(2-6)4(7)8/h3H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFTZGBECWDCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2309463-31-6
Record name 1-(fluorosulfonyl)azetidine-3-carboxylic acid
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